2-TERT-BUTYLTHIOBENZAMIDE
Description
2-TERT-BUTYLTHIOBENZAMIDE is a benzamide derivative characterized by a tert-butylthio substituent at the 2-position of the benzamide scaffold. This compound belongs to a broader class of benzamide analogs studied for their inhibitory activity against histone acetyltransferases (HATs), particularly PCAF (p300/CBP-associated factor).
Properties
CAS No. |
170098-21-2 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.3085 |
Synonyms |
2-TERT-BUTYLTHIOBENZAMIDE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process .
Industrial Production Methods: Industrial production methods for 2-TERT-BUTYLTHIOBENZAMIDE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, minimizing the use of hazardous reagents and maximizing the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-TERT-BUTYLTHIOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-TERT-BUTYLTHIOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-TERT-BUTYLTHIOBENZAMIDE involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound can inhibit certain enzymes or receptors, thereby exerting its biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The PCAF HAT inhibitory activity of benzamide derivatives is highly dependent on substituent chemistry. Below is a comparative analysis based on a 2012 Molecules study, which evaluated analogs with varying acyl chain lengths and substituent positions (Table 1) .
Table 1: PCAF HAT Inhibitory Activity of Selected Benzamide Analogs
| Compound | 2-Position Substituent | 1-Position Substituent | Inhibition (%) at 100 μM |
|---|---|---|---|
| Anthranilic acid (AA) | -NH2 | -COOH | 68% |
| Compound 8 | Hexanoylamino | 4-Carboxyphenyl | 67% |
| Compound 9 | Hexanoylamino | 3-Carboxyphenyl | 71% |
| Compound 17 | Tetradecanoylamino | 3-Carboxyphenyl | 79% |
| Compound 19 | Hexadecanoylamino | 3-Carboxyphenyl | 61% |
| Anthranilic acid derivative | -NH2 (no acylation) | -COOH | 34% |
Key Findings
Role of 2-Position Substituents: Compounds with long-chain acyl groups (e.g., tetradecanoylamino in Compound 17) showed the highest inhibitory activity (79%), surpassing AA (68%) . For example, Compound 19 (hexadecanoylamino, 61%) was less active than Compound 17, suggesting an optimal hydrophobic bulk rather than maximal chain length .
1-Position Substituent Effects: Substitution with 3-carboxyphenyl (Compound 9, 71%) marginally improved activity compared to 4-carboxyphenyl (Compound 8, 67%), but this trend was inconsistent (e.g., Compound 17 retained high activity with 3-carboxyphenyl).
Scaffold Flexibility: The 2-aminobenzoic acid scaffold (as in AA derivatives) proved interchangeable with salicylic acid in anacardic acid analogs, maintaining inhibitory efficacy when paired with appropriate substituents .
Mechanistic Implications
The superior activity of acylated benzamides over anthranilic acid derivatives underscores the necessity of hydrophobic interactions at the 2-position for PCAF binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
